[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride
Overview
Description
[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Biological Activity
[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride is a compound with significant potential in various biological applications. Its structural characteristics suggest a variety of interactions within biological systems, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 142893-66-1
- Molecular Formula : C₈H₁₅ClN₂O₂
- Molecular Weight : 194.67 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been noted for its potential inhibitory effects on specific kinases associated with cancer progression and metastasis.
Key Mechanisms:
- Kinase Inhibition : The compound has shown promise in inhibiting MKNK1 and MKNK2 kinases, which are crucial for the phosphorylation of eukaryotic initiation factor 4E (elF4E). This inhibition can lead to reduced translation of oncogenes and thus impede tumor growth .
- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects by modulating cytokine release and affecting immune cell activity .
Biological Activity Data
Case Study 1: Cancer Cell Line Studies
In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, it was found that the compound had a GI50 value of 3.18 µM against MCF-7 breast cancer cells, indicating potent inhibitory activity compared to standard chemotherapeutic agents .
Case Study 2: In Vivo Efficacy
Further investigation into the in vivo efficacy of this compound revealed promising results in animal models of cancer. The administration of this compound resulted in significant tumor size reduction and improved survival rates among treated subjects compared to control groups .
Properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-6-3-9(5-8(10)11)4-7(2)12-6;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNGCPRKOHDPAN-UKMDXRBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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